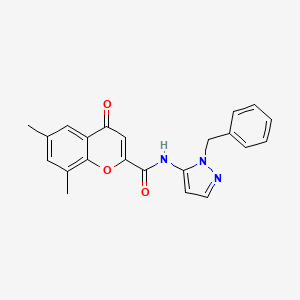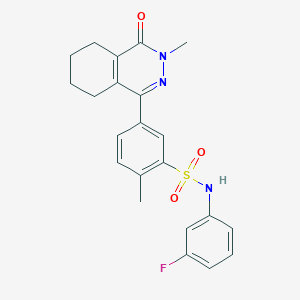![molecular formula C18H24N2O3 B11304678 7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propylchromen-2-one CAS No. 389077-21-8](/img/structure/B11304678.png)
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse applications in pharmaceuticals, dyes, and liquid crystals. The incorporation of a piperazine moiety enhances the compound’s solubility and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propyl-2H-chromen-2-one typically involves a Mannich reaction. This reaction includes the condensation of 7-hydroxycoumarin with formaldehyde and 4-methylpiperazine under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, possibly involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form a ketone.
Reduction: The compound can be reduced at the piperazine moiety to form secondary amines.
Substitution: The hydroxyl group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 7-keto-8-[(4-methylpiperazin-1-yl)methyl]-4-propyl-2H-chromen-2-one.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted coumarin derivatives depending on the substituent used.
Scientific Research Applications
7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its coumarin core.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and liquid crystals due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propyl-2H-chromen-2-one involves its interaction with various molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the coumarin core can intercalate with DNA, leading to potential anticancer effects. The compound may also act as a proton-recognition site in pH-sensitive fluorescent probes .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methyl-8-(4-methylpiperazin-1-yl)methylcoumarin: Similar structure but lacks the propyl group.
7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one: Similar structure but lacks the propyl group.
N-(7-hydroxy-4-methyl-8-coumarinyl)-l-alanine: Contains an alanine moiety instead of the piperazine.
Uniqueness
The presence of the propyl group at the 4-position in 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propyl-2H-chromen-2-one enhances its lipophilicity and potentially its biological activity compared to similar compounds .
Properties
CAS No. |
389077-21-8 |
|---|---|
Molecular Formula |
C18H24N2O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propylchromen-2-one |
InChI |
InChI=1S/C18H24N2O3/c1-3-4-13-11-17(22)23-18-14(13)5-6-16(21)15(18)12-20-9-7-19(2)8-10-20/h5-6,11,21H,3-4,7-10,12H2,1-2H3 |
InChI Key |
NBARNRAPUINKJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C)O |
solubility |
45.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(4-methylphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11304603.png)
![1-(4-Butoxy-3-methoxyphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11304609.png)
![3,6-dichloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11304611.png)
![N-(pyridin-3-ylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11304618.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11304631.png)
![2-(3,4-dimethylphenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11304632.png)
![N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B11304635.png)
![N-(4-methylbenzyl)-N-{3-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3,4-dihydroquinoxalin-2-yl}acetamide](/img/structure/B11304640.png)
![N-(4-cyanophenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11304647.png)
![N-(4-fluorobenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11304648.png)
![5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11304665.png)
![3,5,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11304675.png)
